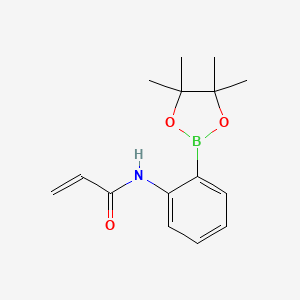

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

説明

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide: is an organic compound that features a boronic ester group and an acrylamide moiety

作用機序

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids and their derivatives, such as this compound, are often used in the suzuki-miyaura cross-coupling reaction due to their unique reactivity . They can form boronate complexes with diols and carboxylic acids, which are often found in biological systems .

Biochemical Pathways

Boronic acids and their derivatives are known to interfere with various biochemical pathways due to their ability to form boronate complexes with diols and carboxylic acids .

Result of Action

The ability of boronic acids and their derivatives to form boronate complexes with diols and carboxylic acids can potentially interfere with the function of various biomolecules, leading to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and the presence of diols and carboxylic acids in the environment can potentially influence the compound’s ability to form boronate complexes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide typically involves the coupling of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with an appropriate acrylamide derivative. The reaction is often catalyzed by palladium complexes under mild conditions. The process may involve the following steps:

Amidation: Coupling the borylated phenyl compound with an acrylamide derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable organic synthesis techniques. These methods often employ continuous flow reactors to ensure consistent quality and yield.

化学反応の分析

Types of Reactions:

Oxidation: The boronic ester group can undergo oxidation to form boronic acids.

Reduction: The acrylamide moiety can be reduced to form corresponding amines.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts with aryl halides.

Major Products:

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Biaryl compounds.

科学的研究の応用

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Participates in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Biology and Medicine:

- Potential applications in drug discovery and development.

- Used in the synthesis of biologically active molecules.

Industry:

- Utilized in the production of advanced materials.

- Acts as a precursor for the synthesis of polymers and other industrial chemicals.

類似化合物との比較

Phenylboronic acid: Lacks the acrylamide group but shares the boronic acid functionality.

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide: Contains a sulfonamide group instead of an acrylamide group.

Uniqueness: N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is unique due to the combination of the boronic ester and acrylamide functionalities, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a valuable compound in both synthetic organic chemistry and materials science.

生物活性

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C₁₃H₁₉B O₃

- Molecular Weight : 234.10 g/mol

- CAS Number : 302348-51-2

Its structure includes a boron-containing moiety that is known for its reactivity and ability to form covalent bonds with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a covalent inhibitor. Covalent inhibitors form stable bonds with target proteins, often leading to prolonged inhibition effects. This mechanism is particularly relevant in targeting enzymes involved in various signaling pathways.

Inhibition Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against several kinases. For instance:

- JAK3 and BMX Kinases : The compound was tested for its inhibitory effects on JAK3 and BMX kinases. While some analogs showed low micromolar activity (IC₅₀ values greater than 10 µM), others demonstrated selective inhibition with IC₅₀ values in the low nanomolar range .

Case Studies

- Dual Inhibitors Targeting TEC Kinases : A study evaluated the efficacy of various acrylamide derivatives against TEC kinases. Compounds with similar structures showed promising selectivity profiles and enhanced thermal stability when bound to their targets .

- Fragment-Based Screening : In a high-throughput screening of electrophilic fragments for their ability to inhibit caspases (Casp2 and Casp3), certain compounds derived from acrylamide structures were identified as potent inhibitors with sub-micromolar activity against specific caspases .

Toxicity and Safety Profile

The compound has been categorized under safety warnings due to its potential toxicity:

- Harmful if swallowed (H302)

- Causes skin irritation (H315)

These safety considerations are crucial when evaluating the potential therapeutic applications of the compound.

Summary of Biological Activity

特性

IUPAC Name |

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO3/c1-6-13(18)17-12-10-8-7-9-11(12)16-19-14(2,3)15(4,5)20-16/h6-10H,1H2,2-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMMYLJDIVTJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675320 | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-42-1 | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。